(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride
Description
(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride (CAS: 361441-96-5) is a chiral adamantane derivative with a molecular formula of C${20}$H${28}$ClNO$_3$ and a molecular weight of 365.89 g/mol . Its structure features two stereocenters: an (S)-configured adamantyl-aminoacetic acid backbone and an (R)-configured 2-hydroxy-1-phenylethyl substituent (Figure 1). This compound is synthesized via stereoselective methods and is typically stored under inert conditions (2–8°C) due to its sensitivity to moisture and oxidation .
Adamantane derivatives are renowned for their rigid, lipophilic structures, which enhance blood-brain barrier penetration and receptor binding affinity.
Properties
IUPAC Name |
(2S)-2-(1-adamantyl)-2-aminoacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H/t7?,8?,9?,10-,12?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUUMSMIQNBXML-FQPTWHMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride typically involves the use of adamantane derivatives as starting materials. One common method involves the reaction of adamantane with glycine derivatives under acidic conditions to form the desired product . The reaction conditions often include the use of strong acids such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield adamantanone derivatives, while substitution reactions can produce a variety of N-substituted glycine derivatives.
Scientific Research Applications
(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conformationally restricted peptidomimetics.
Biology: The compound can be used to study the effects of rigid hydrophobic moieties on biological activity.
Industry: The compound’s stability makes it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride exerts its effects is primarily through its interaction with biological targets. The adamantane moiety provides rigidity and hydrophobicity, which can enhance the binding affinity to certain receptors or enzymes. The aminoacetic acid portion can interact with active sites, potentially inhibiting or modulating the activity of target proteins.
Comparison with Similar Compounds
Enantiomeric Pair: (R)- vs. (S)-2-(Adamantan-1-yl)-2-aminoacetic Acid Hydrochloride
The (R)-enantiomer (CAS: 101976-73-2) shares the adamantyl-aminoacetic acid core but lacks the hydroxy-phenylethyl group, resulting in a simpler structure (C${12}$H${20}$ClNO$_2$, MW: 245.75) . Key differences include:
The (S)-enantiomer’s additional hydroxy-phenylethyl group likely enhances solubility and receptor specificity compared to the (R)-form, though both share similar hazard profiles (e.g., H302: harmful if swallowed) .
Adamantane-Based Esters and Amides
Adamantane esters (e.g., 2-(adamantan-1-yl)-2-oxoethyl benzoates) and amides (e.g., N-(adamantan-1-yl)-2-chloroacetamide) exhibit distinct functional group-driven activities:
2-(Adamantan-1-yl)-2-oxoethyl Benzoates
- Structure : Adamantane linked to ester groups (e.g., 2-chlorobenzoate) .
- Bioactivity : Strong antioxidant (IC${50}$: 12.5 µM for H$2$O$_2$ scavenging) and anti-inflammatory effects (e.g., 85% inhibition of protein denaturation vs. 73% for diclofenac) .
- Comparison: The target compound’s amino acid and hydroxy-phenyl groups may reduce esterase susceptibility, improving metabolic stability compared to labile esters .
N-(Adamantan-1-yl) Acetamides
- Structure : Adamantane linked to acetamide (e.g., N-(adamantan-1-yl)-2-chloroacetamide) .
- Bioactivity : Anti-tuberculosis precursors with demonstrated in vitro activity .
- Comparison: The target compound’s amino acid moiety introduces a zwitterionic character, enhancing aqueous solubility versus lipophilic acetamides .
Nitrogen-Containing Adamantane Derivatives
Adamantane-γ-carboline conjugates (e.g., N-(adamantan-1-yl)-2-(pyridoindolyl)acetamide hydrochlorides) exhibit anti-proliferative and anti-inflammatory properties (Table 1) :
| Compound | Bioactivity | Reference |
|---|---|---|
| Target Compound | Undisclosed | |
| 8c, 8d, 8e | Anti-inflammatory (IC$_{50}$: <10 µM) | |
| 2p, 2q, 2r | Anti-inflammatory (85–90% inhibition) |
The target compound’s stereochemical complexity may offer superior selectivity for neurological targets compared to simpler nitrogenous derivatives .
Biological Activity
(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride, also known as (S)-(+)-(adamant-1-yl)aminoacetic acid hydrochloride, is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : CHClNO
- Molecular Weight : 245.746 g/mol
- CAS Number : 102502-64-7
The adamantane moiety contributes to the rigidity and hydrophobicity of the compound, which enhances its interaction with biological targets, such as enzymes and receptors .
The biological activity of this compound is primarily attributed to its ability to modulate protein interactions. The rigid structure allows for enhanced binding affinity to certain receptors, which can lead to inhibition or modulation of target proteins. This mechanism is particularly relevant in pharmacological applications where receptor modulation is desired.
1. Pharmacological Potential
Research indicates that this compound may exhibit various biological activities, including:
- Neuropharmacology : The compound's structural similarity to other biologically active compounds suggests potential implications in neurotransmission.
- Antiviral and Anticancer Activities : Its adamantane structure has been associated with enhanced binding affinity, making it a candidate for therapeutic applications targeting viral replication and cancer cell apoptosis.
2. Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Binding Studies : Initial studies suggest that this compound interacts with various receptors involved in neurotransmission. Binding assays are necessary to elucidate specific interactions and their pharmacodynamics.
- Inhibition Studies : In vitro experiments have shown that derivatives of adamantane compounds can inhibit enzymes such as 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a critical role in metabolic diseases. For example, certain adamantane derivatives achieved over 50% inhibition of 11β-HSD1 activity at concentrations around 10 µM .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with related compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride | Similar adamantane backbone | Different stereochemistry leading to altered biological activity |
| 2-(Adamantan-1-yl)-2-hydroxyacetic acid | Hydroxyl group addition | Provides different reactivity; potential for diverse applications |
Q & A
Q. What are the optimized synthetic routes for (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride?
The synthesis typically involves coupling adamantane derivatives (e.g., 1-adamantanol or 1-adamantylamine) with glycine analogs under acidic conditions. Key steps include:
- Reagent selection : Use of Boc-protected glycine derivatives to prevent racemization during coupling .
- Acidic workup : Hydrochloric acid is employed for deprotection and salt formation, ensuring high enantiomeric purity of the final product .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves yield (>75%) and purity (>98%) .
Continuous flow reactors are recommended for industrial-scale synthesis to enhance reaction efficiency and reproducibility .
Q. How is the stereochemical integrity of the (S)-enantiomer validated during synthesis?
- Chiral HPLC : Utilize a Chiralpak® AD-H column with a hexane/isopropanol mobile phase to confirm enantiomeric excess (>99%) .
- Optical rotation : Compare measured [α]D values with literature data (e.g., +15.2° at 20°C in methanol) .
- X-ray crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated in related adamantane derivatives (e.g., space group Pbca for structural analogs) .
Q. What in vitro assays are recommended to screen the compound’s biological activity?
- Receptor binding assays : Radiolabeled competitive binding studies (e.g., NMDA or σ-1 receptors) to measure IC50 values .
- Enzyme inhibition : Kinetic assays using fluorescence-based substrates to assess inhibition of viral proteases or acetylcholinesterase .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or A549) at concentrations ranging from 1–100 µM .
Advanced Research Questions
Q. How can contradictory data on binding affinities across studies be resolved?
Contradictions may arise from differences in:
- Experimental conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and ionic strength, as adamantane’s hydrophobicity is pH-sensitive .
- Protein conformation : Use cryo-EM or molecular dynamics simulations to verify target protein flexibility upon ligand binding .
- Compound purity : Validate purity via LC-MS and NMR (e.g., absence of des-adamantane byproducts) before assays .
Q. What strategies are effective for elucidating the role of the adamantane moiety in biological activity?
- Structure-activity relationship (SAR) studies : Synthesize analogs with cyclohexane or norbornane substituents to compare rigidity and hydrophobicity .
- Molecular docking : Use software like AutoDock Vina to simulate interactions with hydrophobic pockets in target proteins (e.g., viral M2 proton channels) .
- Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy contributions, highlighting adamantane’s role in stabilizing ligand-receptor complexes .
Q. How can researchers address low solubility in aqueous buffers during in vivo studies?
- Prodrug design : Introduce phosphate or PEG groups at the carboxylic acid moiety to enhance hydrophilicity .
- Nanoformulation : Encapsulate the compound in liposomes or cyclodextrin complexes (e.g., sulfobutylether-β-cyclodextrin) to improve bioavailability .
- Co-solvent systems : Use 10% DMSO/PBS or Cremophor EL® for intraperitoneal administration in animal models .
Q. What analytical methods are critical for characterizing degradation products during stability studies?
- LC-HRMS : Identify oxidative degradation products (e.g., adamantane-N-oxide) using a C18 column and ESI+ ionization .
- Solid-state NMR : Monitor crystallinity changes under accelerated storage conditions (40°C/75% RH) .
- Forced degradation : Expose to UV light (ICH Q1B guidelines) to detect photolytic byproducts .
Methodological Considerations
Q. How should researchers design experiments to study the compound’s neuropharmacological potential?
- In vivo models : Administer 10–50 mg/kg doses in rodent models of Alzheimer’s (e.g., Morris water maze) or Parkinson’s (e.g., 6-OHDA lesioning) .
- Microdialysis : Measure extracellular neurotransmitter levels (e.g., dopamine or glutamate) in the striatum or hippocampus .
- PET imaging : Radiolabel with ¹¹C or ¹⁸F to track blood-brain barrier penetration and target engagement .
Q. What computational tools are recommended for predicting metabolic pathways?
- CYP450 metabolism : Use StarDrop® or Schrödinger’s MetaSite to identify potential oxidation sites (e.g., adamantane C-H bonds) .
- Metabolite identification : Combine molecular networking (GNPS) with MS/MS libraries to annotate phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
